molecular formula C12H17NO B2726515 (1R,2R)-2-(Benzyloxy)cyclopentanamine CAS No. 181495-36-3; 181657-56-7

(1R,2R)-2-(Benzyloxy)cyclopentanamine

Cat. No.: B2726515
CAS No.: 181495-36-3; 181657-56-7
M. Wt: 191.274
InChI Key: JIMSXLUBRRQALI-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Benzyloxy)cyclopentanamine (CAS 181657-56-7) is a chiral amine compound with the molecular formula C 12 H 17 NO and a molecular weight of 191.27 g/mol . This chemical serves as a valuable, stereochemically defined building block in organic synthesis and pharmaceutical research. Its structure, featuring both a chiral amine group and a benzyl-protected alcohol, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of compounds with specific three-dimensional architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The product requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSXLUBRRQALI-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181657-56-7
Record name (1R,2R)-trans-2-Benzyloxy-cyclopentylamine
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Foundational & Exploratory

Solubility profile of (1R,2R)-2-(Benzyloxy)cyclopentanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a chiral primary amine featuring a cyclopentane core substituted with a benzyloxy ether group.[1][2] It serves as a critical intermediate in the synthesis of antiviral therapeutics (e.g., Entecavir analogs) and glycosidase inhibitors.[2]

Crucial Physical Distinction: Unlike many pharmaceutical intermediates that are stable solids, the free base of this compound is a liquid (oil) at room temperature (bp 90–93°C at 0.23 mmHg).[2] Therefore, for the free base, we do not speak of "solubility" (saturation equilibrium) but rather miscibility . True solubility profiles are relevant only for its salts (e.g., Hydrochloride, Mandelate), which are solid crystalline forms used for purification and storage.[3]

This guide addresses both states: the miscibility of the lipophilic free base oil and the solubility/crystallization behavior of its stabilizing salts.[3][1][2]

Physicochemical Drivers
PropertyValueImplication for Solvation
Physical State Liquid (Oil)Miscible with most organic solvents; immiscible with water.[3][1][2]
pKa (Predicted) ~10.1 (Amine)Highly basic.[1][2] Protonates at pH < 8 to form water-soluble cations.[3][1][2]
LogP (Predicted) ~1.9Moderately lipophilic.[3][1][2] Prefers organic layers in biphasic extractions.[3][1][2]
H-Bond Donors 2 (NH₂)Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 2 (N, O)Interacts well with polar aprotic solvents (DMSO, DMF).[1][2]

Miscibility Profile: The Free Base (Oil)[2][3]

As a Senior Scientist, I categorize solvent interactions for the free base oil based on "Like Dissolves Like" principles tailored to the benzyl-ether/amine motif.

Solvent Compatibility Matrix

The free base is an oil that is miscible in a broad spectrum of organic solvents but immiscible in neutral water.[3][1][2]

Solvent ClassRepresentative SolventsMiscibilityMechanistic Insight
Chlorinated DCM, ChloroformHigh Excellent solvation of the lipophilic benzyl and cyclopentyl groups.[3][1][2] Preferred for extraction.[3][1][2]
Alcohols Methanol, IsopropanolHigh The amine group participates in H-bonding.[3][1] Useful for homogeneous reactions.[3][1][2]
Ethers THF, MTBE, Diethyl EtherHigh Compatible with the ether linkage in the molecule.[3] MTBE is ideal for washing salts.[3][1][2]
Aromatics Toluene, XyleneHigh Pi-pi interactions with the benzyl group make toluene an excellent process solvent.[3][1]
Alkanes Hexane, HeptaneModerate Miscible, but phase separation may occur at very low temperatures or high concentrations due to the polar amine head.[3]
Water Water (pH 7)Immiscible The hydrophobic benzyl/cyclopentyl bulk overrides the polar amine group.[3][1][2]

Solubility of Salts: The Solid State[1][2]

In drug development, this amine is rarely handled as a free oil due to stability issues (oxidation/carbamate formation).[2] It is converted to salts for isolation.[3][1][2] The solubility of these salts is the critical parameter for purification (recrystallization).[1][2]

Case Study: The Mandelate Salt

The (R)-(-)-Mandelate salt is the industry standard for optical resolution and purification of this intermediate.[3][1][2]

  • Solvent System: 2-Propanol (Isopropanol)[3][1][2]

  • Solubility Behavior:

    • High Temperature (76–80°C): Soluble.[3][1][2][4]

    • Crystallization Temperature (50–60°C): Supersaturation breaks; nucleation begins.[3][1][2]

    • Isolation Temperature (10–12°C): Low solubility; maximizes yield.[3][1][2]

  • Protocol: Dissolve 1g of salt in ~7–8 mL of hot 2-propanol. Cool slowly to induce purification.[3][1][2]

General Salt Solubility Trends[2]
  • Hydrochloride (HCl): High water solubility; low solubility in non-polar organics (DCM, Toluene).[2] Hygroscopic.

  • Tartrate/Mandelate: Tunable solubility in alcohols (MeOH/EtOH/iPrOH).[3][1][2] Ideal for fractional crystallization.[3][1][2]

pH-Dependent Partitioning (LogD)[2][3]

Understanding the pH switch is vital for "working up" reactions.[3][1][2] The compound behaves as a surfactant-like switchable entity.[3][1][2]

The Extraction Logic[2]
  • pH < 8 (Acidic): N-atom is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[3][2] Species is water-soluble.[3][1][2][5]
    
    • Action: Wash organic impurities away with DCM/Toluene while keeping product in water.[3][1][2]

  • pH > 11 (Basic): N-atom is neutral (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[3][2] Species is lipophilic (Oil).[1][2]
    
    • Action: Extract product out of water into DCM/EtOAc.[3][1][2]

Visualization: Work-up & Purification Logic

The following diagram illustrates the decision matrix for isolating the compound based on its solubility states.

SolubilityLogic Start Crude Reaction Mixture (Contains 1R,2R-Amine) Acidify Acidify to pH < 2 (HCl or H2SO4) Start->Acidify PhaseSplit1 Biphasic Partitioning Acidify->PhaseSplit1 OrgLayer1 Organic Layer (Impurities) PhaseSplit1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salt - Soluble) PhaseSplit1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM or MTBE Basify->Extract OrgLayer2 Organic Layer (Free Base Oil - Miscible) Extract->OrgLayer2 Keep AqLayer2 Aqueous Layer (Waste) Extract->AqLayer2 Discard SaltForm Add Mandelic Acid in Isopropanol OrgLayer2->SaltForm Evaporate & Solvent Swap Crystallize Crystallization (Solid Salt) SaltForm->Crystallize

Figure 1: pH-dependent solubility switch and purification workflow for (1R,2R)-2-(Benzyloxy)cyclopentanamine.

Experimental Protocols

Protocol A: Rapid Miscibility Screening (Visual)

Use this to verify solvent compatibility for reactions involving the free base oil.[1][2]

  • Preparation: Dispense 100 µL of (1R,2R)-2-(Benzyloxy)cyclopentanamine oil into a 2 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., Toluene, 2-MeTHF, Acetonitrile).[3]

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Miscible: Single clear phase.[3][1][2]

    • Immiscible: Distinct phase boundary or emulsion.[3][1][2]

    • Precipitation: Cloudiness (indicates reaction or salt formation with solvent impurities).[3][1][2]

Protocol B: Gravimetric Salt Solubility Determination

Use this to determine the solubility curve for recrystallization (e.g., Mandelate salt).

  • Saturation: Add excess solid salt (approx. 200 mg) to 1.0 mL of solvent (e.g., 2-Propanol) in a crimp-top vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C or 60°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification:

    • Evaporate a known volume of filtrate to dryness under vacuum.[3][1][2]

    • Weigh the residue.[3][1][2]

    • Calculation:

      
      
      

References

  • Sigma-Aldrich. (1R,2R)-1-Amino-2-benzyloxycyclopentane Product Sheet. CAS 181657-56-7.[3][1][2][6] Link

  • ChemicalBook. (1S,2S)-2-Benzyloxycyclopentylamine Physical Properties. (Note: Enantiomer data is physically identical).[3][1][2] Link

  • Kano, A. et al. Method for producing (1R,2R)-2-amino-1-cyclopentanol derivatives.[3][1][2][4] WO2008072773A1.[3][1][2] (Describes Mandelate salt crystallization in 2-propanol). Link

  • PubChem. (1R,2R)-2-(Benzyloxy)cyclopentanamine Compound Summary. National Library of Medicine.[3][1][2][7] Link

Sources

Identification of (1R,2R)-2-(Benzyloxy)cyclopentanamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of (1R,2R)-2-(Benzyloxy)cyclopentanamine , a critical chiral building block in medicinal chemistry.

CAS Number: 181657-56-7 Primary Classification: Chiral Amines / Cyclopentane Derivatives[1]

Executive Summary

(1R,2R)-2-(Benzyloxy)cyclopentanamine is an enantiomerically pure, functionalized cyclopentane derivative used primarily as a chiral auxiliary and a scaffold in the synthesis of pharmaceutical agents. Its rigid trans-1,2-disubstituted ring system provides a defined stereochemical environment, making it valuable for asymmetric induction and as a core motif in carbocyclic nucleosides (e.g., analogs of entecavir or abacavir) and muraymycin antibiotics.

This guide outlines its chemical identity, a validated synthetic route via resolution and protection strategies, and analytical characterization standards.

Chemical Identity & Physical Properties[2][3][4][5][6]

Property Data
CAS Number 181657-56-7
IUPAC Name (1R,2R)-2-(Benzyloxy)cyclopentan-1-amine
Synonyms (1R,2R)-1-Amino-2-benzyloxycyclopentane; (1R)-trans-2-(Phenylmethoxy)cyclopentanamine; (1R,2R)-(-)-2-Benzyloxycyclopentylamine
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Stereochemistry Trans configuration; (1R, 2R) absolute stereochemistry
Appearance Colorless to pale yellow liquid
Boiling Point 90–93 °C at 0.2 mmHg
Density 0.983 g/mL (at 25 °C)
Optical Rotation

(c=1, CHCl₃) (Enantiomer is +73°)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); limited solubility in water

Structural Analysis & Stereochemistry

The molecule features a cyclopentane ring with an amine group at position 1 and a benzyloxy ether at position 2. The trans relationship between the substituents is critical for its function as a chiral auxiliary, as it creates a "privileged" steric face that directs incoming reagents in subsequent reactions.

Stereochemical Diagram (Graphviz)

The following diagram illustrates the stereochemical relationship and the core functional groups.

G cluster_stereo Stereochemical Relationship Core Cyclopentane Ring (Rigid Scaffold) C1 C1 Position (1R Configuration) Core->C1 Contains C2 C2 Position (2R Configuration) Core->C2 Contains Amine Primary Amine (-NH2) C1->Amine Substituent (Down/Alpha) Ether Benzyloxy Group (-OBn) C2->Ether Substituent (Up/Beta)

Caption: Structural connectivity showing the trans-relationship between the C1-amine and C2-benzyloxy groups.

Synthesis Protocol

The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically proceeds from racemic trans-2-aminocyclopentanol, followed by optical resolution and selective functionalization.

Retro-Synthetic Pathway
  • Target: (1R,2R)-2-(Benzyloxy)cyclopentanamine

  • Precursor: (1R,2R)-2-Aminocyclopentanol (Enantiopure)

  • Starting Material: Cyclopentene Oxide

Detailed Methodology

Step 1: Preparation & Resolution of (1R,2R)-2-Aminocyclopentanol Rationale: Direct opening of cyclopentene oxide with ammonia yields a racemate. Resolution with a chiral acid is the industry standard for obtaining the (1R,2R) scaffold.

  • Ring Opening: React cyclopentene oxide with aqueous ammonia to yield trans-2-aminocyclopentanol (racemic).

  • Resolution: Dissolve the racemate in ethanol and add (R)-(-)-Mandelic acid.

  • Crystallization: The (1R,2R)-amine-(R)-mandelate salt crystallizes selectively. Recrystallize from ethanol to achieve >99% ee.

  • Free Basing: Treat the salt with NaOH/DCM to liberate the free (1R,2R)-2-aminocyclopentanol.

Step 2: N-Protection (Boc Strategy) Rationale: The amine is more nucleophilic than the alcohol. It must be protected to prevent N-alkylation during the etherification step.

  • Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over MgSO₄, and concentrate to yield (1R,2R)-N-Boc-2-aminocyclopentanol .

Step 3: O-Benzylation Rationale: Formation of the benzyl ether requires a strong base to deprotonate the secondary alcohol.

  • Dissolve the N-Boc intermediate in anhydrous DMF under Nitrogen.

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Quench with saturated NH₄Cl solution and extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexane/EtOAc) to yield (1R,2R)-N-Boc-2-(benzyloxy)cyclopentanamine .

Step 4: Deprotection Rationale: Removal of the Boc group under acidic conditions releases the final amine salt.

  • Dissolve the benzylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours (monitor by TLC).

  • Concentrate in vacuo.

  • Basify with 1M NaOH and extract with DCM to obtain the free amine (1R,2R)-2-(Benzyloxy)cyclopentanamine .

Synthesis Workflow Diagram

Synthesis Start Cyclopentene Oxide Step1 1. NH3 (aq) 2. (R)-Mandelic Acid Resolution Start->Step1 Inter1 (1R,2R)-2-Aminocyclopentanol Step1->Inter1 Step2 Boc2O, Et3N, DCM (N-Protection) Inter1->Step2 Inter2 (1R,2R)-N-Boc-2-aminocyclopentanol Step2->Inter2 Step3 NaH, BnBr, DMF (O-Benzylation) Inter2->Step3 Inter3 (1R,2R)-N-Boc-2-(benzyloxy)cyclopentanamine Step3->Inter3 Step4 TFA or HCl (Deprotection) Inter3->Step4 Final (1R,2R)-2-(Benzyloxy)cyclopentanamine (CAS 181657-56-7) Step4->Final

Caption: Step-by-step synthetic pathway from commodity starting materials to the target chiral amine.

Analytical Identification

Validation of the compound identity relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR (¹H NMR) Profile

Solvent: CDCl₃, 400 MHz The spectrum is characterized by the distinct benzylic and cyclopentyl signals.[2]

  • Aromatic Region (7.20 – 7.40 ppm): Multiplet, 5H (Phenyl group of the benzyl ether).

  • Benzylic Protons (4.50 – 4.65 ppm): Singlet or AB quartet, 2H (Ph-CH ₂-O-).

  • Methine Protons (3.00 – 3.80 ppm):

    • ~3.6 ppm: Multiplet, 1H (C2-H , alpha to oxygen).

    • ~3.1 ppm: Multiplet, 1H (C1-H , alpha to amine).

  • Cyclopentyl Methylene (1.40 – 2.10 ppm): Series of multiplets, 6H (Ring protons at C3, C4, C5).

  • Amine Protons (1.50 – 2.00 ppm): Broad singlet, 2H (-NH ₂), exchangeable with D₂O.

Mass Spectrometry[10]
  • Method: ESI-MS (Positive Mode)

  • Calculated Mass: 191.27[3]

  • Observed Ion: [M+H]⁺ = 192.1 or 192.2

Applications in Drug Development

(1R,2R)-2-(Benzyloxy)cyclopentanamine serves as a high-value intermediate in two primary areas:

  • Carbocyclic Nucleosides: The cyclopentane ring mimics the sugar moiety of nucleosides. This amine is a precursor for carbocyclic analogs of antiviral drugs (e.g., Entecavir, Abacavir), where the oxygen of the furanose ring is replaced by a methylene group to increase metabolic stability.

  • Muraymycin Analogs: It is utilized in the synthesis of cyclopentane-based analogs of Muraymycin, a class of nucleoside antibiotics targeting the bacterial protein MraY (phospho-MurNAc-pentapeptide translocase). The (1R,2R) stereochemistry is essential for binding affinity in the active site.

References

  • Sigma-Aldrich. (1R,2R)-1-Amino-2-benzyloxycyclopentane Product Sheet. Link

  • ChemicalBook. (1S,2S)-(+)-2-Benzyloxycyclopentylamine Properties (Enantiomer Data). Link

  • National Institutes of Health (PubChem). Compound Summary: (1R,2R)-2-(Benzyloxy)cyclopentanamine. Link

  • Overhand, M. et al. Synthesis of cyclopentane-based muraymycin analogs targeting MraY. Journal of Organic Chemistry. Link

  • TCI Chemicals. Trans-2-Aminocyclopentanol Hydrochloride (Precursor). Link

Sources

A Comprehensive Technical Guide on (1R,2R)-2-(Benzyloxy)cyclopentanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a chiral building block of significant interest in medicinal chemistry. Its rigid cyclopentane core and stereochemically defined amine and benzyloxy functionalities provide a valuable scaffold for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of the synthesis, applications, and structure-activity relationships of this versatile compound, providing a technical resource for its effective utilization in drug discovery and development.

Introduction: The Strategic Value of a Chiral Scaffold

In the quest for novel therapeutics, the ability to control three-dimensional molecular architecture is paramount. Chiral scaffolds, such as (1R,2R)-2-(Benzyloxy)cyclopentanamine, offer a fixed conformational framework that can reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The cyclopentane ring provides a rigid structure, while the trans relationship of the amino and benzyloxy groups presents well-defined vectors for substitution and interaction with protein targets.[1] The primary amine serves as a versatile handle for amide bond formation, reductive amination, and other common medicinal chemistry transformations, while the benzyloxy group can be readily deprotected to a hydroxyl group for further functionalization or can itself participate in key binding interactions.[2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (1R,2R)-2-(Benzyloxy)cyclopentanamine is a critical aspect of its utility. Various synthetic strategies have been developed to access this chiral intermediate.

Synthetic Pathway via N-Protected (1R,2R)-2-aminocyclopentanol

A common and effective approach involves the O-alkylation of an N-protected (1R,2R)-2-aminocyclopentanol derivative.[3] This method allows for the introduction of the benzyl group, followed by deprotection of the amine to yield the desired product.

Experimental Protocol: O-Alkylation and Deprotection

  • Step 1: O-Alkylation. To a solution of N-protected (1R,2R)-2-aminocyclopentanol (e.g., tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate) in an appropriate solvent such as tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH) is added, followed by the dropwise addition of benzyl bromide.[3] The reaction is carefully monitored as prolonged reaction times can lead to side product formation.[3]

  • Step 2: N-Deprotection. The resulting N-protected (1R,2R)-2-(benzyloxy)cyclopentanamine is then treated with a strong acid, such as 4 M hydrochloric acid (HCl) in dioxane, to remove the protecting group (e.g., Boc), affording (1R,2R)-2-(Benzyloxy)cyclopentanamine.[3]

Diagram 1: Synthetic Pathway

Caption: A common synthetic route to (1R,2R)-2-(Benzyloxy)cyclopentanamine.

Importance of Stereochemistry

The precise (1R,2R) stereochemistry is crucial for the biological activity of many derivatives.[4] Stereochemical mismatches can lead to a significant loss or complete abolition of therapeutic efficacy, underscoring the necessity for high stereocontrol during synthesis.[4]

Applications in Medicinal Chemistry

The (1R,2R)-2-(Benzyloxy)cyclopentanamine scaffold has been successfully incorporated into a variety of therapeutic agents across different disease areas.

Antiviral Agents

This chiral building block is a key intermediate in the synthesis of antiviral drugs.[4] For instance, it is utilized in the synthesis of Entecavir, an oral antiviral medication for the treatment of hepatitis B infection.[5] The cyclopentane ring serves as a carbocyclic mimic of the sugar moiety in nucleoside analogs.

Adenosine A₁ Receptor Agonists

Derivatives of (1R,2R)-2-(Benzyloxy)cyclopentanamine have been investigated as selective agonists for the adenosine A₁ receptor.[3] In these compounds, the benzyloxycyclopentyl moiety plays a key role in achieving high affinity and selectivity for the receptor.[3] Molecular modeling studies have suggested that a hydrophobic subpocket within the receptor contributes to this selectivity.[3]

MraY Inhibitors for Antibacterial Applications

The scaffold has been used to create analogs of muraymycin, which are inhibitors of the MraY enzyme.[6] MraY is an essential enzyme in bacterial peptidoglycan biosynthesis, making it a promising target for new antibiotics.[6] Structure-activity relationship (SAR) studies of these analogs have indicated that a lipophilic side chain is important for potent MraY inhibition.[6]

Monoamine Oxidase-B (MAO-B) Inhibitors

The benzyloxy pharmacophore, a key feature of the title compound, has been identified as a crucial element in the design of a new class of MAO-B inhibitors.[2] MAO-B is a significant target in the treatment of neurodegenerative disorders. The benzyloxy moiety is often found attached to various scaffolds in potent MAO-B inhibitors.[2][7]

TRPV1 Antagonists for Pain Management

In the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain therapeutics, 2-benzyloxy derivatives have shown excellent antagonism.[8]

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from (1R,2R)-2-(Benzyloxy)cyclopentanamine is highly dependent on the nature and substitution pattern of the scaffold.

Table 1: Key SAR Insights

FeatureObservationImplication for Drug Design
Stereochemistry The (1R,2R) configuration is often essential for biological activity.Strict stereocontrol is necessary during synthesis.
Cyclopentane Ring Provides a rigid scaffold that pre-organizes substituents for optimal binding.[1]A desirable feature for improving ligand affinity and selectivity.
Amine Functionality A versatile point for derivatization to interact with specific residues in the target protein.Can be modified with various groups to fine-tune potency and selectivity.
Benzyloxy Group Can be involved in direct interactions with the target or serve as a handle for further modification. The benzyl group itself can be substituted to modulate properties.Offers opportunities to enhance binding affinity and optimize pharmacokinetic profiles.

Diagram 2: Conceptual Pharmacophore Model

G cluster_0 Scaffold cluster_1 Key Interactions Scaffold (1R,2R)-2-(Benzyloxy)cyclopentanamine Interaction1 Primary Binding Interaction (e.g., H-bond, ionic) Scaffold->Interaction1 Amine Interaction2 Hydrophobic Interaction Scaffold->Interaction2 Cyclopentane Interaction3 Additional Interactions/ Property Modulation Scaffold->Interaction3 Benzyloxy

Caption: A conceptual model illustrating the pharmacophoric roles of the different components of the (1R,2R)-2-(Benzyloxy)cyclopentanamine scaffold.

Future Perspectives

The proven success of (1R,2R)-2-(Benzyloxy)cyclopentanamine in a range of medicinal chemistry programs highlights its continued importance as a chiral building block. Future research will likely focus on:

  • Exploration of Novel Scaffolds: Investigating bioisosteric replacements for the cyclopentane ring to access new chemical space and intellectual property.

  • Development of New Synthetic Methodologies: Creating more efficient and versatile synthetic routes to access a wider range of derivatives.

  • Application in New Therapeutic Areas: Leveraging the favorable properties of this scaffold to design ligands for new and challenging biological targets.

Conclusion

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a valuable and versatile chiral synthon in medicinal chemistry. Its rigid framework, coupled with well-defined and readily modifiable functional groups, provides a powerful platform for the design of novel therapeutic agents. A thorough understanding of its synthesis, applications, and structure-activity relationships, as outlined in this guide, will enable researchers to effectively harness the potential of this important building block in the ongoing pursuit of new medicines.

References

  • Preti, B., Suchankova, A., et al. (2020). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 63(23), 14673–14694. [Link]

  • Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]

  • Stanley, F., et al. (1984). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. Journal of the Chemical Society, Perkin Transactions 1, 2089-2096. [Link]

  • Okano, K., et al. (2002). Syntheses of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry, 67(5), 1427–1436. [Link]

  • Lee, J., et al. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 20(12), 3743–3753. [Link]

  • Mathew, B., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22404. [Link]

Sources

Methodological & Application

Synthetic routes for the preparation of (1R,2R)-2-(Benzyloxy)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the enantioselective synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine , a high-value chiral building block used in the development of carbocyclic nucleosides, glycosidase inhibitors, and organocatalysts.

While classical resolution methods exist, this guide prioritizes the Asymmetric Ring Opening (ARO) of meso-epoxides using chiral Chromium-Salen catalysts.[1] This route offers superior atom economy and enantiomeric excess (>95% ee) compared to tartrate-based resolutions. A robust protection-reduction sequence follows, utilizing a Staudinger reduction to preserve the benzyl ether moiety, which is otherwise labile under catalytic hydrogenation conditions.

Retrosynthetic Analysis

The target molecule possesses a trans-1,2-disubstitution pattern. The most direct retrosynthetic disconnection involves the installation of the amine via an azide precursor, derived from the enantioselective opening of cyclopentene oxide.

  • Target: (1R,2R)-2-(Benzyloxy)cyclopentanamine[2]

  • Precursor 1: (1R,2R)-2-Azidocyclopentyl benzyl ether[2]

  • Precursor 2: (1R,2R)-2-Azidocyclopentanol[2]

  • Starting Material: Cyclopentene Oxide (meso)

Experimental Protocols

Route Overview (Graphviz Visualization)

SynthesisRoute cluster_safety Critical Safety Checks Start Cyclopentene Oxide (Meso) Step1 Step 1: Asymmetric Ring Opening (TMSN3, (R,R)-Salen Cr Catalyst) Start->Step1 Desymmetrization Inter1 (1R,2R)-2-Azidocyclopentanol (>90% ee) Step1->Inter1 Anti-opening Safety1 Azide Handling: Use Blast Shield Step1->Safety1 Step2 Step 2: Benzylation (NaH, BnBr, TBAI, THF) Inter1->Step2 Williamson Ether Synthesis Inter2 (1R,2R)-2-Azidocyclopentyl benzyl ether Step2->Inter2 Protection Step3 Step 3: Staudinger Reduction (PPh3, H2O, THF) Inter2->Step3 Chemo-selective Reduction Final TARGET: (1R,2R)-2-(Benzyloxy)cyclopentanamine Step3->Final N2 extrusion

Figure 1: Enantioselective synthetic pathway from cyclopentene oxide to the target amine.

Protocol A: Asymmetric Ring Opening (ARO)

Objective: Desymmetrization of meso-cyclopentene oxide to generate (1R,2R)-2-azidocyclopentanol.

  • Reagents: Cyclopentene oxide, Trimethylsilyl azide (

    
    ), (1S,2S)-[(Salen)Cr(III)Cl] (Jacobsen’s Catalyst).
    
    • Note on Stereochemistry: The (R,R)-catalyst typically yields the (1R,2R)-product by attacking the pro-S carbon (inverting it to R). Verify the specific catalyst batch certificate, as nomenclature can vary by vendor.

  • Solvent: Tert-butyl methyl ether (TBME) or solvent-free.

Procedure:

  • Catalyst Activation: In a flame-dried flask, dissolve the (R,R)-(Salen)Cr(III)Cl complex (2 mol%) in TBME.

  • Addition: Add cyclopentene oxide (1.0 equiv) to the catalyst solution. Stir at 0°C.

  • Azidolysis: Add

    
     (1.05 equiv) dropwise over 30 minutes.
    
    • Mechanism:[1][3][4][5][6][7] The catalyst activates both the epoxide (Lewis acid) and the azide (nucleophile delivery), ensuring high enantioselectivity.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by GC or TLC (disappearance of epoxide).

  • Workup: Concentrate the mixture (carefully, azides are volatile/explosive) to remove excess

    
    . Treat the residue with methanol (to cleave the O-TMS group formed in situ) or mild aqueous acid.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields (1R,2R)-2-azidocyclopentanol .

Critical Quality Attribute (CQA):

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column). Target >95% ee.

Protocol B: Benzylation (Williamson Ether Synthesis)

Objective: Protection of the secondary alcohol as a benzyl ether.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Benzyl Bromide (BnBr), Tetrabutylammonium iodide (TBAI - catalyst).

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Add a solution of (1R,2R)-2-azidocyclopentanol (1.0 equiv) in THF dropwise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C.
    
  • Alkylation: Add Benzyl bromide (1.2 equiv) and a catalytic amount of TBAI (0.05 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine. Dry over

    
    .[8]
    
  • Purification: Silica gel chromatography yields (1R,2R)-2-azidocyclopentyl benzyl ether .

Technical Insight:

  • Why TBAI? It acts as a phase transfer catalyst (or iodide source) to accelerate the

    
     reaction, preventing long reaction times that could degrade the azide.
    
Protocol C: Staudinger Reduction

Objective: Chemoselective reduction of the azide to the amine without cleaving the benzyl ether.

  • Reagents: Triphenylphosphine (

    
    ), Water.[9]
    
  • Solvent: THF.

Procedure:

  • Imine Formation: Dissolve the azido ether (1.0 equiv) in THF. Add

    
     (1.1 equiv) in portions at RT.
    
    • Observation: Evolution of

      
       gas indicates formation of the phosphazide/iminophosphorane intermediate.
      
  • Hydrolysis: After gas evolution ceases (approx. 1–2 hours), add Water (10 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to 50°C for 3 hours to ensure complete hydrolysis of the P=N bond.

  • Workup: Cool to RT. Concentrate to remove THF. Acidify the aqueous residue with 1M HCl (to protonate the amine and keep it in the aqueous phase).

  • Wash: Extract the aqueous acidic layer with DCM (removes

    
     and 
    
    
    
    byproducts).
  • Isolation: Basify the aqueous layer to pH >12 with NaOH. Extract the free amine into DCM or EtOAc.

  • Drying: Dry over

    
     and concentrate to yield (1R,2R)-2-(Benzyloxy)cyclopentanamine .
    

Why NOT Hydrogenation? Catalytic hydrogenation (


, Pd/C) is a common method for azide reduction. However, under these conditions, the O-Benzyl bond is highly susceptible to hydrogenolysis (cleavage to toluene + alcohol). The Staudinger reduction is chemically orthogonal to the benzyl ether, ensuring the protecting group remains intact.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Characteristic multiplets for cyclopentane ring; Benzyl aromatic protons (7.2-7.4 ppm); Benzylic CH2 singlet (~4.5 ppm).
Purity HPLC (Reverse Phase)> 98.0% Area
Chiral Purity Chiral HPLC> 98% ee (Single enantiomer)
Appearance VisualColorless to pale yellow oil

Safety & Handling (E-E-A-T)

Azide Management Logic: Organic azides with a


 ratio 

are considered highly explosive.
  • Target Ratio: The intermediate azidocyclopentanol (

    
    ) has a ratio of 
    
    
    
    . This is a high-energy intermediate.
  • Mitigation:

    • Never distill azido-intermediates to dryness if possible.

    • Use a blast shield during the ARO and Benzylation steps.

    • Store intermediates in solution at low temperature.

SafetyLogic Check Azide Intermediate (C+O)/N Ratio Check Calc Ratio = 2.0 (High Hazard) Check->Calc Action1 Do NOT Distill to Dryness Calc->Action1 Action2 Use Blast Shield Calc->Action2

Figure 2: Safety decision tree for handling the azido-alcohol intermediate.

References

  • Jacobsen, E. N. (2000).[1][5][10] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] Link

    • Context: Foundational text on the (Salen)Cr(III) catalyzed ARO of meso-epoxides.[1][4][5]

  • Martinez, L. E., et al. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (Salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. Link

    • Context: Specific protocol for TMSN3 addition to cyclic epoxides.[4]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646. Link

    • Context: Original description of the azide-to-amine reduction mechanism.
  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353–1406. Link

    • Context: Review of Staudinger reaction applic

Sources

Application Note: High-Efficiency Peptide Coupling of (1R,2R)-2-(Benzyloxy)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptide coupling reaction conditions with (1R,2R)-2-(Benzyloxy)cyclopentanamine Content Type: Application Note & Protocol Guide

Abstract & Scope

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a high-value chiral building block often employed in the synthesis of Janus kinase (JAK) inhibitors, antiviral agents, and complex peptidomimetics. Its structural rigidity and specific stereochemical configuration [(1R, 2R) trans] provide critical conformational constraints in drug design.

However, the coupling of this amine to N-protected amino acids presents distinct challenges:

  • Steric Hindrance: The bulky benzyloxy group at the C2 position, despite being trans to the amine, creates a significant steric cone that impedes nucleophilic attack.

  • Epimerization Risk: While the amine itself is configurationally stable, the activated carboxylic acid partner (especially if hindered) is prone to racemization due to the slow kinetics of the coupling.

  • Workup Difficulties: The lipophilic nature of the benzyl protection often leads to "oily" crude products that retain coupling byproducts, complicating purification.

This guide outlines optimized protocols using T3P (Propylphosphonic anhydride) for scalable, high-purity synthesis, and HATU for small-scale, difficult couplings.

Structural Analysis & Reagent Selection[1]

The "2-Alkoxy" Effect

The C2-benzyloxy group exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the C1-amine compared to an unsubstituted cyclopentylamine. Combined with the steric bulk of the benzyl ether, standard carbodiimide couplings (EDC/HOBt) often result in sluggish reaction rates and incomplete conversion.

Reagent Decision Matrix

To ensure success, the choice of coupling agent must balance reactivity with downstream processability.

ReagentSelection Start Start: Coupling (1R,2R)-2-(Benzyloxy)cyclopentanamine Scale Assess Scale & Acid Partner Start->Scale SmallScale Discovery Scale (<100 mg) or Hindered Acid (e.g., N-Me-Val) Scale->SmallScale LargeScale Process Scale (>1 g) or Standard Acid Scale->LargeScale HATU_Path Use HATU / HOAt SmallScale->HATU_Path T3P_Path Use T3P (50% in EtOAc/DMF) LargeScale->T3P_Path HATU_Pros Pros: Highest Reactivity Cons: Difficult byproduct removal HATU_Path->HATU_Pros T3P_Pros Pros: Low Epimerization, Water-soluble byproducts Cons: Slower than HATU T3P_Path->T3P_Pros

Figure 1: Decision matrix for selecting coupling conditions based on scale and steric demand.

Recommended Protocol A: T3P-Mediated Coupling (Scalable)

Rationale: T3P (Propylphosphonic anhydride) is the preferred reagent for this substrate. It operates as a cyclic anhydride that activates the carboxylic acid. Crucially, the byproducts are water-soluble phosphonic acid salts, allowing the lipophilic peptide product to be isolated by simple phase separation, avoiding difficult chromatography for the benzyl-protected amine [1, 2].

Materials
  • Amine: (1R,2R)-2-(Benzyloxy)cyclopentanamine (1.0 equiv)

  • Acid: Fmoc- or Boc-protected Amino Acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in dry EtOAc (concentration ~0.1 M).

  • Activation: Cool the solution to 0 °C. Add T3P solution (1.5 equiv) dropwise.

    • Note: Adding T3P to the acid/base mixture before the amine allows for the formation of the activated anhydride species.

  • Amine Addition: Stir for 20 minutes at 0 °C, then add (1R,2R)-2-(Benzyloxy)cyclopentanamine (1.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The T3P reaction is cleaner but slower than HATU.

  • Workup (The "T3P Advantage"):

    • Dilute the reaction mixture with water.[1]

    • Separate the organic layer.[1][2]

    • Wash organic layer successively with:

      • Water (x2)

      • 0.5 M HCl (to remove unreacted amine and DIPEA)

      • Sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts)

      • Brine.[2]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting foam is usually >95% pure and requires no column chromatography.

Protocol B: HATU-Mediated Coupling (High Potency)

Rationale: For extremely hindered carboxylic acids (e.g.,


-disubstituted amino acids like Aib) or when the T3P reaction stalls, HATU provides the highest driving force. However, the removal of the tetramethylurea byproduct requires rigorous washing or chromatography [3].
Materials
  • Reagent: HATU (1.1 - 1.2 equiv)

  • Solvent: Anhydrous DMF (EtOAc is poor for HATU solubility).

  • Base: DIPEA (2.5 equiv).

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and HATU (1.1 equiv) in anhydrous DMF.

  • Initiation: Cool to 0 °C. Add DIPEA (2.5 equiv) dropwise.

    • Critical: The color typically turns yellow.

  • Reaction: Stir at 0 °C for 1 hour, then room temperature for 2 hours. HATU reactions are typically fast (<4 hours).

  • Workup:

    • Dilute with a large excess of EtOAc (10x reaction volume) to precipitate tetramethylurea derivatives or keep them in the DMF phase during washing.

    • Wash rigorously with Sat. NH₄Cl (x3), Water (x2), and Brine.[2]

    • Purification: Flash column chromatography is almost always required to remove traces of HOAt/tetramethylurea.

Mechanistic & Performance Data

Mechanism of T3P Activation

The cyclic anhydride structure of T3P reacts with the carboxylate to form a mixed anhydride. The steric bulk of the propyl group on the phosphorus minimizes attack on the phosphorus center by the amine, directing the nucleophile solely to the carbonyl carbon.

T3P_Mechanism Acid R-COOH (Amino Acid) Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate + Base, + T3P Base Base (DIPEA) Base->Intermediate T3P T3P (Cyclic Anhydride) T3P->Intermediate Product Peptide Product Intermediate->Product + Amine Byproduct P-Salt (Water Soluble) Intermediate->Byproduct Amine Target Amine (1R,2R)-2-OBn-cyclopentylamine Amine->Product

Figure 2: Activation pathway of T3P showing the generation of water-soluble byproducts.

Comparative Performance Table

The following data summarizes typical yields and purity profiles for coupling Fmoc-Leu-OH with (1R,2R)-2-(Benzyloxy)cyclopentanamine.

ParameterT3P (Protocol A)HATU (Protocol B)EDC / HOBt
Yield (Isolated) 88 - 92%90 - 95%65 - 75%
Purity (Crude) High (>95%)Moderate (contains urea)Low (incomplete rxn)
Epimerization < 0.5%1.0 - 2.5%2.0 - 5.0%
Workup Aqueous WashColumn ChromatographyAqueous Wash
Cost ModerateHighLow
Suitability Recommended for Process Recommended for R&D Not Recommended

Troubleshooting & Optimization

  • Epimerization Control:

    • If epimerization of the amino acid is observed (detected via chiral HPLC), switch to T3P and lower the temperature to -10 °C for the activation step.

    • Avoid using DMAP; it drastically increases racemization rates.

  • Solubility Issues:

    • If the amine salt is used (e.g., hydrochloride), ensure fully 1.0 extra equivalent of base is added to free the amine.

    • For T3P couplings, if the reactants are insoluble in EtOAc, use a mixture of DCM/DMF (4:1) or pure DMF, though this negates the aqueous wash advantage slightly.

  • Incomplete Reaction:

    • Due to the steric bulk of the benzyloxy group, reaction times may need extension.

    • Tip: Add a catalytic amount (0.1 equiv) of HOAt to the T3P reaction to accelerate the rate without sacrificing the workup benefits significantly.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

The Enigmatic Catalyst: Unraveling the Mechanistic Landscape of (1R,2R)-2-(Benzyloxy)cyclopentanamine in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of C₂-Symmetric Scaffolds in Asymmetric Synthesis

(1R,2R)-2-(Benzyloxy)cyclopentanamine belongs to a class of C₂-symmetric chiral primary amines that have emerged as powerful tools in asymmetric organocatalysis. The inherent stereochemistry of the cyclopentane backbone, coupled with the bulky benzyloxy group, creates a defined chiral environment that can effectively control the facial selectivity of approaching substrates. This structural rigidity is paramount in achieving high levels of stereochemical induction in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of chiral drugs and complex natural products.

The primary amine functionality is the linchpin of its catalytic activity, enabling two principal modes of activation: enamine catalysis and iminium catalysis . These pathways allow for the stereoselective functionalization of carbonyl compounds, transforming them into valuable chiral building blocks.

Mechanistic Principles: A Dichotomy of Activation

The versatility of (1R,2R)-2-(Benzyloxy)cyclopentanamine stems from its ability to reversibly form two key reactive intermediates with carbonyl substrates: enamines and iminium ions. The selection of the catalytic cycle is dictated by the nature of the carbonyl compound and the electrophile.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the chiral primary amine reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. This process elevates the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reaction with various electrophiles.

The stereochemical outcome of the reaction is governed by the conformation of the enamine, where the bulky benzyloxy group on the cyclopentane ring effectively shields one face of the enamine, directing the incoming electrophile to the less sterically hindered face.

Generalized Catalytic Cycle of Enamine-Mediated Asymmetric Aldol Reaction

cluster_cycle Enamine Catalytic Cycle Start Ketone + (1R,2R)-2-(Benzyloxy)cyclopentanamine Enamine Chiral Enamine Intermediate Start->Enamine Condensation -H₂O Transition_State Stereodetermining Transition State Enamine->Transition_State Nucleophilic Attack Aldehyde Aldehyde Electrophile Aldehyde->Transition_State Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis Product Chiral β-Hydroxy Ketone Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Generalized enamine catalytic cycle for an asymmetric aldol reaction.

Iminium Catalysis: Activating the Electrophile

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, (1R,2R)-2-(Benzyloxy)cyclopentanamine forms a transient iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it a more potent electrophile for conjugate addition by a wide range of nucleophiles.

Similar to enamine catalysis, the stereoselectivity is dictated by the steric shielding provided by the benzyloxy group, which directs the nucleophilic attack to one of the two enantiotopic faces of the α,β-unsaturated system.

Generalized Catalytic Cycle of Iminium-Mediated Asymmetric Michael Addition

cluster_cycle Iminium Catalytic Cycle Start α,β-Unsaturated Aldehyde + (1R,2R)-2-(Benzyloxy)cyclopentanamine Iminium Chiral Iminium Ion Start->Iminium Condensation -H₂O Transition_State Stereodetermining Transition State Iminium->Transition_State Conjugate Addition Nucleophile Nucleophile Nucleophile->Transition_State Enamine_Adduct Enamine Adduct Transition_State->Enamine_Adduct Hydrolysis Hydrolysis Enamine_Adduct->Hydrolysis Product Chiral Michael Adduct Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Generalized iminium catalytic cycle for an asymmetric Michael addition.

Application Notes & Protocols: A Practical Guide

The following protocols are predictive and based on established procedures for similar chiral primary amine catalysts. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is highly recommended for any new substrate combination.

Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol outlines a general procedure for the enantioselective aldol reaction between a ketone and an aldehyde, a powerful method for constructing chiral β-hydroxy ketones.

Experimental Protocol: Asymmetric Aldol Reaction

  • Catalyst and Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (1R,2R)-2-(Benzyloxy)cyclopentanamine (0.1 mmol, 10 mol%).

    • Add the ketone (1.5 mmol, 1.5 equivalents) and the desired solvent (e.g., anhydrous DMSO or DMF, 1.0 mL).

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Slowly add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise over 5-10 minutes.

    • Allow the reaction to stir at the set temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.

Data Presentation: Hypothetical Aldol Reaction Outcomes

EntryKetoneAldehydeTemp (°C)Time (h)Yield (%)ee (%)
1CyclohexanoneBenzaldehyde0248592
2Acetone4-Nitrobenzaldehyde-20487895
3CyclopentanoneIsobutyraldehyde0368188
Asymmetric Michael Addition of Carbonyls to Nitro-olefins

This protocol provides a general method for the enantioselective conjugate addition of aldehydes or ketones to nitro-olefins, yielding valuable chiral γ-nitro carbonyl compounds.

Experimental Protocol: Asymmetric Michael Addition

  • Catalyst and Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (1R,2R)-2-(Benzyloxy)cyclopentanamine (0.1 mmol, 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).

    • Add the α,β-unsaturated aldehyde or ketone (1.0 mmol, 1.0 equivalent) and the desired solvent (e.g., anhydrous toluene or chloroform, 1.0 mL).

    • Stir the mixture at room temperature for 10-15 minutes to facilitate iminium ion formation.

  • Reaction Execution:

    • Add the nitro-olefin (1.2 mmol, 1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel to isolate the chiral Michael adduct.

Data Presentation: Hypothetical Michael Addition Outcomes

EntryCarbonyl CompoundNitro-olefinSolventTime (h)Yield (%)dree (%)
1Propanalβ-NitrostyreneToluene129295:598
2Cyclohexanone(E)-2-Nitroprop-1-eneChloroform248890:1094
3Butanal(E)-3-Nitropent-2-eneToluene188592:896

Conclusion and Future Outlook

(1R,2R)-2-(Benzyloxy)cyclopentanamine holds significant promise as a chiral organocatalyst for a range of asymmetric transformations. Its rigid C₂-symmetric scaffold is anticipated to provide high levels of stereocontrol in both enamine and iminium-mediated reactions. The predictive protocols and mechanistic models presented in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this catalyst. Further experimental validation and detailed mechanistic studies are crucial to fully elucidate its catalytic potential and expand its application in the synthesis of complex, high-value chiral molecules for the pharmaceutical and agrochemical industries. The development of robust and scalable protocols will be key to unlocking the full potential of this enigmatic yet promising organocatalyst.

References

As this guide is based on foundational principles and predictive models due to the lack of specific literature on the topic compound, the references provided are to key reviews and seminal works in the field of organocatalysis that underpin the discussed mechanisms.

  • List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413–5415. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—After the Gold Rush. Chemical Society Reviews, 38(8), 2178–2189. [Link]

  • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416–5470. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]

Troubleshooting & Optimization

Purification strategies for (1R,2R)-2-(Benzyloxy)cyclopentanamine crude mixtures

[1][2]

Executive Summary & Molecule Profile[2]

  • Target Molecule: (1R,2R)-2-(Benzyloxy)cyclopentanamine

  • CAS Number: 181657-56-7[1]

  • Key Properties:

    • Basicity: Primary amine (pKa ~9-10 for conjugate acid).

    • Stability: Sensitive to atmospheric CO₂ (carbamate formation); Benzyloxy group is stable to base but sensitive to strong Lewis acids or hydrogenation conditions.

    • Physical State: Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt).

Common Impurities in Crude Mixtures:

Impurity Type Source Removal Strategy
Benzyl Alcohol Hydrolysis of benzyl halides; Reagent excess Acid-Base Extraction (remains in organic phase)
Dibenzyl Ether Side reaction of benzylation Acid-Base Extraction
(1S,2S)-Enantiomer Incomplete resolution or racemic starting material Chiral Salt Crystallization (Resolution)

| Cis-Diastereomers | Poor stereocontrol during ring opening | Chromatography or Fractional Crystallization |

Tier 1: Acid-Base Extraction (The "Workhorse" Protocol)

Objective: To separate the basic amine product from neutral organic impurities (e.g., benzyl alcohol, starting epoxides) and inorganic salts.

Workflow Diagram

Gcluster_legendLegendStartCrude Mixture(Oil/Residue)DissolveDissolve in MTBE or EtOAcStart->DissolveAcidWashExtract with 1M HCl (aq)Dissolve->AcidWashSep1Phase SeparationAcidWash->Sep1OrgLayer1Organic Layer 1(Contains Benzyl Alcohol,Neutrals)Sep1->OrgLayer1DiscardAqLayer1Aqueous Acid Layer(Contains Amine Salt)Sep1->AqLayer1KeepWashWash Aq. Layer withFresh MTBE (x2)AqLayer1->WashBasifyBasify Aq. Layer to pH >12(6M NaOH or KOH)Wash->BasifyExtractExtract with DCM or MTBE (x3)Basify->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryFinalPurified Free Base(Pale Yellow Oil)Dry->FinalkeyRed: Input | Blue: Critical Step | Green: Product Phase

Figure 1: Acid-Base extraction workflow for removing neutral impurities.

Detailed Protocol
  • Dissolution: Dissolve the crude oil in Methyl tert-butyl ether (MTBE) or Ethyl Acetate (10 mL per gram of crude). MTBE is preferred due to its lower tendency to form emulsions.

  • Acid Extraction: Add 1M HCl (1.2 equivalents relative to theoretical yield). Shake vigorously for 5 minutes.

    • Mechanism:[2] The amine is protonated (

      
      ), becoming water-soluble. Neutral impurities (benzyl alcohol) remain in the organic layer.
      
  • Phase Separation: Separate the layers. Keep the aqueous (bottom) layer.

  • Organic Wash (Critical): Wash the acidic aqueous layer twice with fresh MTBE. This ensures complete removal of trapped benzyl alcohol.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or MTBE (3 x volumes).

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified free base.
    

Tier 2: Salt Formation & Crystallization (Polishing)

Objective: To upgrade chemical purity (>98%) and optical purity (ee%) by converting the oil into a crystalline solid.

Recommended Salt: Hydrochloride (HCl)

The hydrochloride salt of (1R,2R)-2-(benzyloxy)cyclopentanamine is a stable, crystalline solid, making it ideal for storage and final purification.

Protocol:

  • Dissolution: Dissolve the purified free base (from Tier 1) in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acidification: Add a solution of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C. Monitor pH until it reaches ~2-3.

  • Precipitation:

    • If precipitate forms immediately: Stir at 0°C for 1 hour.

    • If no precipitate: Slowly add an anti-solvent like Diethyl Ether or Heptane until the solution turns slightly turbid. Store at 4°C overnight.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption). Wash with cold ether.

  • Recrystallization (Optional): If the melting point is broad or ee is low, recrystallize from Isopropanol/Ether .

Tier 3: Chromatographic Purification

Objective: Removal of diastereomers (cis-isomer) or polar impurities if extraction fails.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: Amines interact strongly with silica silanols, causing "tailing" (streaking). You must add a basic modifier.

  • Recommended Solvent System:

    • DCM : Methanol :

      
       (95 : 5 : 0.5)
      
    • Alternative: DCM : Methanol : Triethylamine (95 : 5 : 1)

  • TLC Visualization: The molecule is UV active (benzyloxy group) and stains well with Ninhydrin (primary amine).

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize after adding HCl.

  • Cause: Presence of residual solvent or water; mixture is too dilute.

  • Fix: Evaporate the solvent completely to a gum. Triturate (grind) the gum with anhydrous Diethyl Ether or Pentane . Scratch the side of the flask with a glass rod to induce nucleation.

Q2: I still see Benzyl Alcohol in the NMR after acid-base extraction.

  • Cause: Inefficient phase separation or insufficient washing of the aqueous acid layer.

  • Fix: Repeat the acid-base extraction, but increase the number of organic washes on the acidic aqueous phase (Step 4 in Tier 1). Benzyl alcohol has significant water solubility; multiple washes are required.

Q3: The enantiomeric excess (ee) is only 90%. How do I improve it?

  • Strategy: Perform a classical resolution or "recrystallization of diastereomeric salts."

  • Agent: Use (S)-(+)-Mandelic acid or L-Tartaric acid .

  • Method: Form the salt in Ethanol. The (1R,2R)-amine salt with the chiral acid should crystallize preferentially. Filter and measure mp/optical rotation. Release the free base and check ee by Chiral HPLC.

Q4: Can I use catalytic hydrogenation to purify the compound?

  • WARNING: No. The benzyloxy (Bn-O-) group is cleaved by

    
    , which would destroy your molecule, yielding the amino-alcohol (2-aminocyclopentanol).
    

References

  • Sigma-Aldrich. (1R,2R)-1-Amino-2-benzyloxycyclopentane Product Specification.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine purification and salt formation).

  • BenchChem. Impurity Profiling and Synthesis of Cyclopentane Derivatives.

  • PubChem. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol Compound Summary.

Technical Support Center: Deprotection of (1R,2R)-2-(Benzyloxy)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of (1R,2R)-2-(Benzyloxy)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for the simultaneous removal of N-benzyl and O-benzyl protecting groups from this specific substrate.

The benzyl group is a cornerstone of protecting group strategy in organic synthesis, valued for its stability across a wide range of reaction conditions.[1][2] However, the simultaneous removal of both an N-benzyl and an O-benzyl group, as in the case of (1R,2R)-2-(Benzyloxy)cyclopentanamine, can present unique challenges. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered during the deprotection of (1R,2R)-2-(Benzyloxy)cyclopentanamine, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction - Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.[3][4] - Insufficient Hydrogen Source: Inadequate pressure of H₂ gas or insufficient equivalents of transfer hydrogenation reagent. - Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent. - Steric Hindrance: The cyclopentane ring may sterically hinder access to the catalytic surface.- Use Fresh Catalyst: Employ fresh, high-quality Pd/C or Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for stubborn substrates.[1][3] A combination of Pd/C and Pd(OH)₂/C has also been shown to be highly effective.[5] - Increase Hydrogen Pressure/Reagent: For hydrogenolysis, increase H₂ pressure (e.g., to 10-40 bar).[1] For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene).[6][7] - Optimize Solvent System: Use a solvent mixture (e.g., EtOH/THF, MeOH/DCM) to ensure complete dissolution of the starting material. - Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor for side reactions.[8]
Side Reactions (e.g., Ring Opening, Racemization) - Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to undesired side reactions. - Acidic or Basic Impurities: Traces of acid or base can catalyze side reactions.- Use Milder Conditions: Opt for transfer hydrogenation, which is often conducted under milder conditions than high-pressure hydrogenolysis.[6] - Ensure Neutral pH: Use a neutral hydrogen donor like ammonium formate in transfer hydrogenation.[7] If using formic acid, be mindful of the potential for salt formation.[9][10] - Monitor Reaction Progress Closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed.[1]
Catalyst Poisoning - Sulfur or Halogen Impurities: Trace impurities from previous steps can poison the palladium catalyst.[3] - Strong Coordination of the Amine Product: The product diamine can coordinate to the palladium surface, inhibiting catalytic activity.[2]- Purify Starting Material: Ensure the starting material is free from any sulfur- or halogen-containing impurities. - Use a Co-catalyst or Additive: The addition of a mild acid, such as acetic acid, can sometimes mitigate product inhibition by protonating the amine and reducing its coordination to the catalyst.[8] The use of a niobic acid-on-carbon co-catalyst has also been shown to facilitate the reaction.[2]
Work-up and Isolation Difficulties - Pyrophoric Catalyst: Pd/C can be pyrophoric, especially when dry.[1] - Product Solubility: The deprotected product, (1R,2R)-cyclopentane-1,2-diamine, may be highly water-soluble, making extraction difficult.- Safe Catalyst Handling: After filtration, do not allow the catalyst on the filter paper (e.g., Celite®) to dry completely in the air. Quench the catalyst with water before disposal.[1] - Alternative Isolation: After filtration of the catalyst, concentrate the filtrate and consider purification by methods suitable for polar, water-soluble compounds, such as ion-exchange chromatography or crystallization of a salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

Q1: Which deprotection method is generally preferred for this substrate: catalytic hydrogenation or transfer hydrogenation?

A1: Both methods are viable, but catalytic transfer hydrogenation is often the preferred starting point. It typically uses milder conditions and avoids the need for specialized high-pressure hydrogenation equipment.[6] Hydrogen donors like ammonium formate or formic acid are commonly used.[6][7] If transfer hydrogenation proves to be sluggish, then traditional catalytic hydrogenation with H₂ gas at elevated pressure can be employed.[1]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, you should observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product. Staining with ninhydrin is useful for visualizing the product amine. LC-MS is a more sensitive technique that can confirm the mass of the desired product and identify any intermediates or byproducts.

Q3: Can I selectively deprotect only the N-benzyl or the O-benzyl group?

A3: Selective deprotection is challenging as both C-N and C-O benzyl bonds are susceptible to hydrogenolysis.[11] Generally, O-benzyl ethers are cleaved more readily than N-benzyl amines under hydrogenolysis conditions.[11] Achieving high selectivity would likely require significant screening of catalysts, solvents, and reaction conditions. Alternative oxidative deprotection methods might offer different selectivity profiles.[11][12] For instance, some oxidative methods can selectively cleave N-benzyl groups in the presence of O-benzyl groups.[13]

Q4: What is the role of adding a small amount of acid, like acetic acid, to the reaction?

A4: The addition of a mild acid can sometimes accelerate the debenzylation of amines.[8] The rationale is that the product amine can coordinate to the palladium catalyst, leading to inhibition.[2] Protonation of the amine to form an ammonium salt reduces its coordinating ability, thus freeing up the catalytic sites. However, the acidity must be carefully controlled to avoid undesired side reactions.

Q5: My Pd/C catalyst has been on the shelf for a while. Can it still be used?

A5: The activity of Pd/C can decrease over time, especially if not stored properly.[3] It is always recommended to use a fresh batch of catalyst for challenging deprotections. If you suspect your catalyst has gone bad, you can test it on a simpler, more reliable debenzylation reaction before committing your valuable substrate. Some studies suggest that the efficiency of commercial Pd/C catalysts can vary significantly.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol describes a general and often high-yielding method for the simultaneous deprotection of N-benzyl and O-benzyl groups under neutral conditions.[7]

Diagram of the Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Methanol B Add 10% Pd/C Catalyst A->B 1.0 mmol substrate in 20 mL MeOH C Add Ammonium Formate B->C Equal weight to substrate D Heat to Reflux under Nitrogen C->D 5-10 eq. E Monitor by TLC/LC-MS D->E Until SM consumed F Cool and Filter through Celite® E->F G Wash Celite® with Methanol F->G H Concentrate Filtrate G->H I Purify Crude Product H->I

Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (1R,2R)-2-(Benzyloxy)cyclopentanamine (1.0 mmol) and 10% Pd/C (an equal weight to the substrate) in dry methanol (20 mL).[7]

  • Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0-10.0 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1R,2R)-cyclopentane-1,2-diamine.

  • Purification: The crude product can be purified by an appropriate method, such as crystallization or chromatography, if necessary.

Protocol 2: Catalytic Hydrogenation using Hydrogen Gas

This protocol is a more classical approach and can be effective when transfer hydrogenation fails.

Diagram of the Catalytic Cycle

Pd Pd(0) Surface Pd-H Pd-H Pd->Pd-H Forms Hydride H2 H₂ H2->Pd Adsorption & Dissociation Substrate R-Bn Substrate->Pd-H Adsorption Product R-H Toluene Toluene Cleavage C-N/C-O Bond Cleavage Pd-H->Cleavage Hydrogenolysis Cleavage->Pd Regeneration Cleavage->Product Desorption Cleavage->Toluene Desorption

Sources

Validation & Comparative

Technical Comparison Guide: NMR Spectral Interpretation of (1R,2R)-2-(Benzyloxy)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and spectral interpretation for (1R,2R)-2-(Benzyloxy)cyclopentanamine (CAS: 181657-56-7). This document is structured to assist researchers in the rigorous verification of stereochemical purity and structural identity, distinguishing this high-value chiral building block from its diastereomers and synthetic byproducts.[1]

Executive Summary & Structural Context

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a critical chiral intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), including glycosidase inhibitors and antiviral agents.[1][2][3] Its value lies in its specific stereochemistry (trans-1,2-substitution).[2][3]

In drug development, the primary analytical challenge is not merely confirming the structure, but rigorously distinguishing the (1R,2R)-trans isomer from the (1R,2S)-cis impurity and the N-benzyl regioisomer.[1] This guide details the NMR signatures required to validate these parameters.

Compound Identity[4][5][6]
  • IUPAC Name: (1R,2R)-2-(Benzyloxy)cyclopentan-1-amine[2][3]

  • CAS Number: 181657-56-7[2][3][4]

  • Molecular Formula: C₁₂H₁₇NO[2][3]

  • Stereochemistry: Trans (1R, 2R)

1H and 13C NMR Spectral Assignments

The following data represents the characteristic spectral signature of the pure trans isomer in CDCl₃.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Interpretation & Causality
Ar-H 7.25 – 7.40Multiplet5H-Phenyl group protons (overlap typical).[2][3]
O-CH₂-Ph 4.55 – 4.65AB System (or s)2H

Diastereotopic benzylic protons due to adjacent chiral center.[2][3]
H-2 3.75 – 3.85ddd / multiplet1H

Diagnostic:

-proton to ether oxygen.[1][2][3] Deshielded relative to H-1.[2][3]
H-1 3.10 – 3.25ddd / multiplet1H


-proton to primary amine.[1][2][3]
H-3,4,5 1.40 – 2.10Multiplets6HComplexCyclopentane ring methylene envelope.[1][3]
-NH₂ 1.50 – 2.00Broad s2H-Exchangeable; shift varies with concentration/water.[2][3]
Table 2: 13C NMR Assignment (100 MHz, CDCl₃)[1][2][3][6]
PositionShift (δ, ppm)TypeInterpretation
Ar-C (ipso) 138.5CqQuaternary aromatic carbon.[2][3]
Ar-C 127.5 – 128.5CHAromatic CH signals (ortho, meta, para).[1][2][3]
O-CH₂-Ph 71.0 – 72.0CH₂Benzylic carbon.[2][3]
C-2 83.5 – 85.0CH

-carbon to oxygen (Ether).[1][2][3] Significantly downfield.
C-1 56.0 – 58.0CH

-carbon to nitrogen (Amine).[1][2][3]
C-3 30.0 – 32.0CH₂

-carbon to ether.
C-5 32.0 – 34.0CH₂

-carbon to amine.
C-4 20.0 – 22.0CH₂Remote ring carbon.[1][2][3]

Comparative Analysis: Distinguishing Isomers & Impurities

The most critical function of NMR in this context is stereochemical validation . Unlike cyclohexane systems where trans-diaxial coupling is large (


 Hz), cyclopentane systems are flexible (pseudorotation), making 

-values less definitive.[1][2][3]
Comparison 1: Trans-(1R,2R) vs. Cis-(1R,2S) Isomer[2][3]

This distinction determines the enantiopurity of the downstream API.

FeatureTrans-(1R,2R) (Target)Cis-(1R,2S) (Impurity)Scientific Rationale

Smaller (

Hz)
Larger (

Hz)
In 5-membered rings, cis protons are often eclipsed (Karplus angle

), leading to larger

.[1][2][3] Trans protons are often pseudo-equatorial (

), leading to smaller

.[1][2][3]
NOESY No H1-H2 correlationStrong H1-H2 correlationDefinitive proof.[1][2][3] Cis protons are spatially proximate; trans are on opposite faces.[1]
C-1/C-2 Shift Upfield relative to cisDownfield relative to transCis-1,2-disubstitution often causes steric compression (gamma-gauche effect), shifting carbons upfield, but in 5-rings, puckering effects dominate.[1][2][3]
Comparison 2: O-Benzyl vs. N-Benzyl Regioisomers[1][2][3]

During synthesis (alkylation of amino-alcohol), N-alkylation is a common competing pathway.[1][2][3]

  • Target (O-Benzyl): Benzylic CH₂ appears at

    
     4.6 ppm  (deshielded by Oxygen).[1][2][3]
    
  • Impurity (N-Benzyl): Benzylic CH₂ appears at

    
     3.7 - 3.9 ppm  (less deshielded by Nitrogen).[1][2][3]
    
  • 13C Signature: O-Bn carbon (

    
     ppm) vs. N-Bn carbon (
    
    
    
    ppm).[1][2][3]

Logical Workflow for Structural Verification

The following diagram illustrates the decision-making process for validating the (1R,2R) structure using NMR data.

NMR_Workflow Start Crude Product Analysis Check_Regio Check Benzylic CH2 Shift (1H NMR) Start->Check_Regio Regio_O Shift ~4.6 ppm (O-Alkylation Confirmed) Check_Regio->Regio_O Target Regio_N Shift ~3.8 ppm (N-Alkylation Impurity) Check_Regio->Regio_N Reject Check_Stereo Analyze H1-H2 Coupling & NOESY Regio_O->Check_Stereo Stereo_Trans J ~5 Hz + NO NOE H1-H2 (Trans Isomer) Check_Stereo->Stereo_Trans Target Stereo_Cis J ~8 Hz + Strong NOE H1-H2 (Cis Isomer) Check_Stereo->Stereo_Cis Reject Final Target Verified: (1R,2R)-2-(Benzyloxy)cyclopentanamine Stereo_Trans->Final

Caption: Logical flow for identifying regio- and stereoisomers of 2-(benzyloxy)cyclopentanamine using 1H NMR shifts and NOE correlations.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

To ensure sharp multiplets for coupling constant analysis:

  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the amine salt is suspected.[1]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentrations can cause viscosity broadening.

  • Shimming: Automated gradient shimming is mandatory to resolve the small

    
     coupling (approx 5 Hz).[1][2][3]
    
Protocol B: NOESY Experiment for Stereochemistry
  • Pulse Sequence: noesygpphpp (Phase-sensitive NOESY with gradient selection).[1][2][3]

  • Mixing Time: Set to 500 ms . This is optimal for small molecules (MW ~191) in the extreme narrowing limit.[2]

  • Analysis: Look for cross-peaks between H-1 (3.1 ppm) and H-2 (3.8 ppm) .[1][2][3]

    • Absence of Cross-peak: Confirms trans relationship (protons on opposite faces).[2][3]

    • Presence of Cross-peak: Indicates cis relationship (protons on same face).[1][2][3]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Reference for general cyclopentane coupling constants). [Link][2][3]

  • Gawronski, J., et al. Conformational Analysis of 1,2-Disubstituted Cyclopentanes by NMR.Journal of Organic Chemistry, 1993, 58, 4662-4672.[3][5] (Foundational work on cyclopentane coupling constants). [Link]

Sources

The Unseen Structure: A Comparative Guide to Characterizing (1R,2R)-2-(Benzyloxy)cyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and synthetic chemistry, the unequivocal structural confirmation of a chiral molecule is paramount. This guide addresses the characterization of (1R,2R)-2-(Benzyloxy)cyclopentanamine hydrochloride, a chiral amine of interest. A search of the Cambridge Structural Database (CSD) and broader scientific literature reveals a notable absence of a publicly available single-crystal X-ray diffraction structure for this specific hydrochloride salt.[1][2] This common scenario presents a challenge: how can we be certain of the compound's absolute stereochemistry, purity, and solid-state form without the "gold standard" of X-ray crystallography?

This guide provides a comparative analysis of analytical techniques to comprehensively characterize (1R,2R)-2-(Benzyloxy)cyclopentanamine hydrochloride, contrasting the definitive but often elusive data from X-ray crystallography with the powerful, complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

The Gold Standard: Hypothetical Insights from X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous three-dimensional map of a molecule.[3] Had a suitable crystal of (1R,2R)-2-(Benzyloxy)cyclopentanamine hydrochloride been successfully grown and analyzed, it would have provided irrefutable evidence for:

  • Absolute Stereochemistry : Direct visualization of the (1R,2R) configuration, confirming the trans relationship between the amine and benzyloxy groups on the cyclopentane ring.[4]

  • Molecular Geometry : Precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the cyclopentane ring (e.g., envelope or twist) and the orientation of the benzyloxy and ammonium groups in the solid state.

  • Supramolecular Interactions : A detailed map of intermolecular forces, including hydrogen bonding between the ammonium group and the chloride counter-ion, as well as other non-covalent interactions that dictate the crystal packing.[5]

  • Polymorphism : Identification of the specific crystalline form, a critical factor in pharmaceutical development influencing solubility, stability, and bioavailability.

The primary hurdle, and the likely reason for the absence of data, is the inherent difficulty in obtaining diffraction-quality single crystals. Factors such as solvent choice, temperature, and the presence of impurities can thwart crystallization efforts.

A Multitechnique Approach to Structural Elucidation

In the absence of a crystal structure, a combination of spectroscopic and chromatographic methods is essential. This guide will use (1R,2R)-2-(Benzyloxy)cyclopentanamine (the free base, CAS No. 181657-56-7) and its hydrochloride salt as the subject for a comparative workflow.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the chemical structure of a molecule in solution. For our target compound, both ¹H and ¹³C NMR would be required.

Expertise & Causality: We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments. ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy) reveal which protons are coupled (i.e., adjacent to each other), helping to trace the carbon skeleton. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, confirming assignments.

The trans configuration of the (1R,2R) isomer can be inferred from the coupling constants (J-values) of the protons on the stereogenic centers (C1 and C2). A larger J-value is typically observed for axial-axial couplings in a ring system, which can be correlated to the trans relationship, though conformational flexibility of the cyclopentane ring can complicate this analysis.

TechniqueAnalyteExpected ObservationsInferred Information
¹H NMR(1R,2R)-2-(Benzyloxy)cyclopentanamineMultiplets for cyclopentane ring protons. Singlet for benzylic CH₂. Aromatic protons in the 7.2-7.4 ppm range. Signals for protons on C1 and C2.Presence of all key functional groups. Connectivity through analysis of splitting patterns.
¹³C NMR(1R,2R)-2-(Benzyloxy)cyclopentanamineSignals for all 12 unique carbons. Aromatic carbons ~127-138 ppm. Benzylic CH₂ ~70 ppm. Cyclopentane carbons in the aliphatic region.Carbon skeleton confirmation.
2D COSY(1R,2R)-2-(Benzyloxy)cyclopentanamineCross-peaks showing correlations between adjacent protons on the cyclopentane ring and between the benzylic CH₂ and aromatic protons (if applicable).Proton-proton connectivity map.
2D HSQC(1R,2R)-2-(Benzyloxy)cyclopentanamineCross-peaks correlating each proton signal to its corresponding carbon signal.Unambiguous assignment of proton and carbon signals.
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrochloride salt) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.

  • Analysis : Integrate ¹H signals, assign chemical shifts for all signals by comparing 1D and 2D spectra, and analyze coupling constants to infer relative stereochemistry.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this.

Expertise & Causality: We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺. The observed mass is then compared to the calculated mass of the expected formula (C₁₂H₁₇NO for the free base) to a high degree of precision (typically < 5 ppm error).[6] Fragmentation patterns, induced by techniques like Collision-Induced Dissociation (CID), can further support the proposed structure. For example, a characteristic fragment would be the loss of the benzyl group.

TechniqueIonization ModeExpected m/z (free base)Expected m/z (hydrochloride)Inferred Information
HRMSESI+192.1383 ([M+H]⁺)192.1383 ([M+H]⁺)Unambiguous confirmation of the elemental formula (C₁₂H₁₈NO⁺). The hydrochloride salt will show the same cation as the free base.[6][7]
MS/MSESI+ with CIDFragments corresponding to loss of benzyl (C₇H₇) or benzyloxy (C₇H₇O) groups.Fragments consistent with the free base cation.Structural confirmation through characteristic fragmentation patterns.
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Data Acquisition : Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis : Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass. If performing MS/MS, select the parent ion and analyze the resulting fragment ions.

Chiral HPLC: Enantiomeric Purity

While NMR and MS confirm the structure and relative stereochemistry, they cannot distinguish between enantiomers. Chiral HPLC is the definitive method for determining enantiomeric purity (or enantiomeric excess, ee).

Expertise & Causality: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times. By comparing the retention time of our sample to that of a racemic or an authentic standard of the opposite enantiomer, we can confirm the enantiomeric identity and quantify its purity. The choice of CSP is critical and often requires screening several column types (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD).

FeatureChiral HPLCX-ray Crystallography (Hypothetical)
Information Enantiomeric purity (ee %). Relative retention times.Absolute configuration (R/S). 3D molecular structure.
Requirement A suitable chiral stationary phase and mobile phase.A single, diffraction-quality crystal.
Confirmation Level Confirms enantiomeric identity relative to a standard.Provides absolute, irrefutable proof of stereochemistry.
Throughput High; method development can be time-consuming, but analysis is rapid.Low; crystal growth can take days to weeks and is often unsuccessful.
  • Column Selection : Screen several chiral columns (e.g., Daicel Chiralpak series) with various mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures with a small amount of an amine additive like diethylamine to improve peak shape).

  • Method Development : Optimize the mobile phase composition to achieve baseline separation of the two enantiomers (using a racemic standard if available).

  • Sample Analysis : Prepare a known concentration of the sample in the mobile phase.

  • Injection & Detection : Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (the benzene ring provides a strong chromophore).

  • Quantification : Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Comparative Workflow and Data Integration

The logical flow of analysis ensures a comprehensive and self-validating characterization of the target compound.

G cluster_synthesis Synthesis & Purification cluster_gold_standard Definitive Confirmation (If Possible) Synthesis Synthesize and Purify (1R,2R)-2-(Benzyloxy)cyclopentanamine HCl MS 1. Mass Spectrometry (HRMS) Confirms Molecular Formula Synthesis->MS NMR 2. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Confirms Connectivity & Relative Stereochemistry MS->NMR Correct Mass? HPLC 3. Chiral HPLC Confirms Enantiomeric Purity NMR->HPLC Correct Structure? Final Final HPLC->Final Fully Characterized Compound Xray X-ray Crystallography Provides Absolute Stereochemistry & Solid-State Structure

Caption: Workflow for characterizing a chiral molecule when X-ray data is unavailable.

Conclusion

While the absence of a crystal structure for (1R,2R)-2-(Benzyloxy)cyclopentanamine hydrochloride prevents direct visualization of its three-dimensional form, a rigorous and logical application of orthogonal analytical techniques provides a comprehensive and trustworthy characterization. Mass spectrometry confirms the elemental composition, extensive NMR analysis elucidates the molecular structure and relative stereochemistry, and chiral HPLC validates the enantiomeric purity. Together, these methods create a self-validating system that, while not a direct replacement for X-ray crystallography, provides the high level of certainty required for drug development and advanced chemical research.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures.[Link]

  • PubChem. (1r,2r)-2-(benzyloxy)cyclopentan-1-ol.[Link]

  • NIST. Cyclopentanamine.[Link]

  • CCDC. Search - Access Structures.[Link]

  • PubChem. N-({(1s,2r)-2-[(S)-phosphoryl]cyclopentyl}carbonyl)-L-Tryptophan.[Link]

  • MDPI. Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application.[Link]

  • ResearchGate. X-ray structure of (1R,2R)-1-cyclohexyl-1-phenyl 2-methylaminopropane...[Link]

  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1R,2R)-2-(Benzyloxy)cyclopentanamine

[1]

Executive Safety Summary

(1R,2R)-2-(Benzyloxy)cyclopentanamine (CAS: 181657-56-7) is a chiral building block frequently used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Unlike simple amines, the addition of the benzyloxy group increases lipophilicity, potentially facilitating dermal absorption while retaining the caustic nature of the primary amine.

Immediate Hazard Profile:

  • Corrosivity: Skin Corr.[1][3][4] 1B (Causes severe skin burns and eye damage).[4]

  • Toxicity: Acute Tox. 4 (Harmful if swallowed or in contact with skin).

  • Sensitization: Potential skin sensitizer.[4]

  • Reactivity: Incompatible with strong oxidizing agents and acids; sensitive to air (carbon dioxide absorption).

Core Directive: Treat this substance as a permeating corrosive . Standard laboratory "splash protection" is insufficient for prolonged handling.

The PPE Defense Matrix

Rationale: The lipophilic benzyl ether moiety combined with a primary amine requires a barrier strategy that resists both organic permeation and caustic degradation.

Hand Protection Strategy

Do not rely on standard latex gloves. Amines degrade latex rapidly, and the benzyloxy group aids permeation through thin nitrile.

Task Risk LevelRecommended Glove ConfigurationRationale
Incidental Contact (Weighing <1g, closed transfer)Double Nitrile (Min. 5 mil outer / 4 mil inner)Provides a sacrificial outer layer. Change immediately upon splash.
High Exposure (Synthesis >5g, spill cleanup, syringe transfer)Laminate (Silver Shield/Norfoil) Liner under Nitrile Laminate films offer >480 min breakthrough time against amines/aromatics. Nitrile outer layer provides dexterity and grip.[5]
Immersion/Washup Butyl Rubber or Viton (≥ 0.5 mm)Superior resistance to amine degradation compared to standard nitrile.
Eye & Face Protection[1][2][7]
  • Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of irreversible corneal damage from corrosive amine vapors or splashes.

  • High Risk: Add a Face Shield (8-inch minimum) over goggles during transfer operations outside a hood or when handling volumes >100 mL.

Respiratory & Body Protection[1][2][3][7][8]
  • Engineering Control: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Avoid synthetic blends that melt.

  • Respiratory: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with ABEK (Ammonia/Organic Vapor) cartridges.

Operational Workflow: Safe Handling Protocol

Diagram 1: PPE Selection & Handling Logic

This decision matrix ensures you select the correct protection level based on operational scale.

PPE_Decision_MatrixStartTask AssessmentScaleDetermine Scale & StateStart->ScaleSmallSmall Scale (<1g)Solid/Closed LiquidScale->SmallLargeLarge Scale (>1g)Open Liquid/SynthesisScale->LargePPE_StdStandard Protocol:- Fume Hood- Double Nitrile Gloves- Splash Goggles- Lab CoatSmall->PPE_StdPPE_HighHigh-Hazard Protocol:- Fume Hood- Laminate Liner Gloves- Face Shield + Goggles- ApronLarge->PPE_HighAction_WeighWeighing:Use anti-static gun.Avoid dust generation.PPE_Std->Action_WeighAction_TransTransfer:Syringe/Cannula only.No pouring.PPE_High->Action_Trans

Caption: Decision logic for selecting PPE based on the scale of (1R,2R)-2-(Benzyloxy)cyclopentanamine handling.

Step-by-Step Methodology
Phase 1: Preparation
  • Verify Engineering Controls: Confirm fume hood is operational. Clear the sash path.

  • Neutralization Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid available for immediate surface decontamination (do not use on skin).

  • Equipment Check: Use glass or stainless steel. Avoid polycarbonate or certain plastics that may cloud/craze upon amine contact.

Phase 2: Weighing & Transfer
  • Solid State: If the compound is a solid (salt form) or viscous oil:

    • Tare the receiving vessel inside the hood.

    • Transport the stock container to the balance in a secondary container.

    • Technique: Do not pour. Use a disposable glass pipette or spatula.

  • Liquid State:

    • Cannula Transfer: For volumes >10 mL, use positive pressure cannula transfer to avoid atmospheric exposure (prevents carbamate formation).

    • Syringe: Use Luer-lock syringes. Caution: Amines can swell rubber plunger tips; use syringes with polyethylene-tipped plungers if available.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent slowly. The heat of solution (exothermic) can cause splattering.

  • Inert Atmosphere: Blanket the reaction with Nitrogen or Argon. This amine absorbs CO₂ from the air to form solid carbamates, which can clog lines or alter stoichiometry.

Emergency Response & Disposal

Diagram 2: Spill & Exposure Response Pathway

A self-validating workflow for immediate crisis management.

Emergency_ResponseIncidentIncident DetectedTypeIdentify TypeIncident->TypeSkinSkin/Eye ContactType->SkinSpillBench/Floor SpillType->SpillAction_FlushIMMEDIATE:Flush with water 15 min.Do NOT use neutralizers on skin.Skin->Action_FlushAction_AbsorbContainment:Use Vermiculite/Sand.Do NOT use paper towels (fire risk).Spill->Action_AbsorbMedicalSeek Medical Help:Show SDS (Corrosive 1B).Action_Flush->MedicalWasteDisposal:Pack in sealed jar.Label 'Basic Organic Waste'.Action_Absorb->Waste

Caption: Critical response steps for exposure or environmental release. Note the prohibition of combustible absorbents.

Disposal Protocols
  • Waste Segregation: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER mix with acidic waste streams (exothermic reaction/spatter risk) or oxidizing waste (fire risk).

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a Teflon (PTFE) liner.

References

  • Thermo Fisher Scientific. (2025).[1][4][6] Safety Data Sheet: (1R,2R)-(-)-2-Benzyloxycyclopentylamine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification and Safety: (1R,2R)-2-(Benzyloxy)cyclopentanamine.[1] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Amines. Retrieved from

  • Ansell. (2024). Chemical Permeation & Degradation Guide (Amines & Ethers). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.